molecular formula C13H14Cl2O3 B1370467 7-(3,4-Dichlorophenyl)-7-oxoheptanoic acid CAS No. 502651-26-5

7-(3,4-Dichlorophenyl)-7-oxoheptanoic acid

Cat. No. B1370467
M. Wt: 289.15 g/mol
InChI Key: RXLFAYPUBIARCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of 3,4-Dichlorophenylacetic acid . This parent compound is a white to light yellow crystalline powder . It is used in the parallel solid phase synthesis of tetra substituted diethylenetriamines via selective amide alkylation and exhaustive reduction of N-acylated dipeptides .


Synthesis Analysis

While specific synthesis methods for “7-(3,4-Dichlorophenyl)-7-oxoheptanoic acid” are not available, similar compounds such as 3,4-Dichlorophenylacetic acid can be synthesized using various methods. For example, the Suzuki–Miyaura coupling reaction is a widely applied transition metal catalysed carbon–carbon bond forming reaction .


Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a common reaction involving organoboron compounds . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Scientific Research Applications

Synthesis and Biological Activity

The compound 7-(3,4-Dichlorophenyl)-7-oxoheptanoic acid and its derivatives have been explored for their potential in synthesizing new heterocyclic compounds with expected biological activities. For instance, Sayed et al. (2003) detailed the synthesis of various derivatives from the reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with antipyrin, leading to compounds that exhibited antimicrobial and antifungal activities (Sayed, Hamed, Meligi, Boraie, & Shafik, 2003).

Anticancer Research

Nurieva et al. (2015) synthesized derivatives incorporating adamantane fragments, showing moderate cytotoxicity against human epithelial lung carcinoma cells A549, indicating potential applications in anticancer research (Nurieva, Zefirov, Zefirov, Kuznetsov, & Zefirova, 2015).

Antibacterial Activity

The synthesis and characterization of new derivatives have also shown significant antibacterial potential. Liu et al. (2008) synthesized oxime ester derivatives that exhibited considerable activity against common bacterial strains, contributing to the field of antibacterial drug research (Liu, Song, Hailiang, & Zuo, 2008).

Molecular Docking and Pharmacological Importance

The structural, electronic, and optical studies, including molecular docking, of derivatives have provided insights into their biological activities. Vanasundari et al. (2018) presented comprehensive spectroscopic, structural, and docking studies, highlighting the pharmacological importance of butanoic acid derivatives, which could lead to new therapeutic agents (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).

Antiviral Research

The exploration of sulfonamide derivatives has extended into antiviral research, with synthesized compounds displaying anti-tobacco mosaic virus activity, contributing to the development of new antiviral agents (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010).

properties

IUPAC Name

7-(3,4-dichlorophenyl)-7-oxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2O3/c14-10-7-6-9(8-11(10)15)12(16)4-2-1-3-5-13(17)18/h6-8H,1-5H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXLFAYPUBIARCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CCCCCC(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60620420
Record name 7-(3,4-Dichlorophenyl)-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3,4-Dichlorophenyl)-7-oxoheptanoic acid

CAS RN

502651-26-5
Record name 7-(3,4-Dichlorophenyl)-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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